Introduction: The Unique Standing of a Silylated Boronic Acid
Introduction: The Unique Standing of a Silylated Boronic Acid
An In-Depth Technical Guide to ((Trimethylsilyl)methyl)boronic acid: Synthesis, Properties, and Applications
In the expansive landscape of synthetic organic chemistry, organoboron compounds have established themselves as indispensable tools, largely due to their versatility, stability, and the transformative power of the Suzuki-Miyaura cross-coupling reaction.[1][2] Boronic acids, with their general structure R-B(OH)₂, serve as cornerstone building blocks for constructing complex molecular architectures.[1] This guide focuses on a particularly intriguing member of this family: ((trimethylsilyl)methyl)boronic acid.
The presence of the trimethylsilyl (TMS) moiety adjacent to the carbon-boron bond introduces unique steric and electronic properties not found in simple alkyl boronic acids.[3] This modification influences the compound's reactivity, stability, and utility, making it a valuable reagent for specialized applications in medicinal chemistry, materials science, and beyond. As a Senior Application Scientist, this guide aims to provide a comprehensive, field-proven perspective on the synthesis, core chemical properties, and strategic applications of this unique reagent, moving beyond simple protocols to explain the fundamental causality behind its utility.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 74213-41-5 | [3][4][5] |
| Molecular Formula | C₄H₁₃BO₂Si | [3][5][6] |
| Molecular Weight | 132.04 g/mol | [3][5] |
| SMILES | C(C)CB(O)O | [5][7] |
| Storage | Sealed in dry, store in freezer, under -20°C | [7] |
Note: Boiling point data is not consistently reported for this compound under standard conditions.
-
¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the trimethylsilyl group and a singlet for the two protons of the methylene group adjacent to both silicon and boron.
-
¹³C NMR: Distinct signals for the methyl carbons of the TMS group and the methylene carbon would be anticipated.
-
¹¹B NMR: A broad signal characteristic of a tricoordinate boron species would be observed.[8]
Synthesis and Handling
The most direct and reliable formation of the C-B bond adjacent to a trimethylsilyl group is achieved through the reaction of organometallic reagents with boron electrophiles.[3]
Core Synthetic Strategy: Grignard Reagent-Mediated Borylation
The predominant synthetic route involves the preparation of a Grignard reagent, (trimethylsilyl)methylmagnesium chloride, which is subsequently reacted with a trialkyl borate ester. This method is reliable and scalable.[3][9] The choice of a trialkyl borate, such as trimethyl borate or triisopropyl borate, is crucial; the latter is often preferred to minimize competitive side reactions.[3]
Experimental Protocol: Synthesis via Grignard Reagent
This protocol is a representative methodology based on established procedures for forming carbon-boron bonds.[3][10]
Materials:
-
(Chloromethyl)trimethylsilane
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran[10]
-
Triisopropyl borate
-
10% Hydrochloric acid
-
Anhydrous sodium sulfate
-
Hexanes or Pentane
Procedure:
-
Grignard Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of (chloromethyl)trimethylsilane (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the silane solution to the magnesium. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.
-
Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.[10]
-
Cool the reaction mixture to room temperature.
-
Borylation: In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.1 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 10% hydrochloric acid until the pH is acidic (pH ~2).[10]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., water or hexane mixtures) to afford the final product.[10]
Handling and Stability: The Role of Boronic Esters
Boronic acids have a known propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[11] This equilibrium can complicate stoichiometry and characterization. For this reason, boronic acids are often converted to more stable and easily handled boronate esters, with the pinacol ester being the most common derivative.[3][12][13] These esters are generally more stable towards column chromatography and less susceptible to protodeboronation.[14][15]
Chemical Reactivity and Mechanistic Insights
The primary utility of ((trimethylsilyl)methyl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle.[2][16] The reaction is valued for its mild conditions and high functional group tolerance.[16]
The key transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[15][16] Recent studies have highlighted the efficacy of using boronic esters with organic-soluble bases like potassium trimethylsilanolate (TMSOK) under anhydrous conditions.[17][18] This approach can dramatically increase reaction rates and yields by promoting a homogeneous reaction environment and preventing undesirable protodeboronation side reactions.[17][19]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with ((trimethylsilyl)methyl)boronic acid pinacol ester.
Materials:
-
((Trimethylsilyl)methyl)boronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd-PEPPSI-IPr)
-
Base (e.g., K₃PO₄ or TMSOK)[17]
-
Anhydrous solvent (e.g., Toluene, THF, or Dioxane)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 equivalent), ((trimethylsilyl)methyl)boronic acid pinacol ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Research and Development
The unique structure of ((trimethylsilyl)methyl)boronic acid makes it a strategic building block in several areas of chemical science.
-
Drug Development: Boronic acids are privileged structures in medicinal chemistry.[20] The first FDA-approved proteasome inhibitor for treating multiple myeloma, Bortezomib (Velcade), is a boronic acid derivative.[1][20] The silyl group in ((trimethylsilyl)methyl)boronic acid can serve as a bioisostere for other groups or be used to modulate pharmacokinetic properties like lipophilicity and metabolic stability. Its derivatives are valuable in creating complex pharmaceuticals.
-
Materials Science: The compound can be incorporated into advanced materials, including polymers and nanomaterials. The silicon and boron elements can impart unique electronic or physical properties, enhancing the performance and stability of the final products.
-
Organic Synthesis: Beyond Suzuki coupling, the versatile C-B bond can participate in a range of other transformations, making it a versatile building block for constructing complex organic molecules.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[21]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[21][22]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated or under freezer conditions (-20 °C) to maintain stability.[7][21]
-
Incompatibilities: Avoid strong oxidizing agents.[21]
This guide provides a foundational, expert-driven overview of ((trimethylsilyl)methyl)boronic acid. Its unique combination of a reactive boronic acid moiety and a stabilizing trimethylsilyl group ensures its continued relevance as a valuable tool for researchers pushing the boundaries of chemical synthesis and drug discovery.
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